Cas no 2361845-83-0 (tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate)

tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-[N-cyclopropyl-2-(N-methylprop-2-enamido)acetamido]azetidine-1-carboxylate
- 2361845-83-0
- Z2913491749
- EN300-26575096
- Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate
- 1,1-Dimethylethyl 3-[cyclopropyl[2-[methyl(1-oxo-2-propen-1-yl)amino]acetyl]amino]-1-azetidinecarboxylate
- tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate
-
- Inchi: 1S/C17H27N3O4/c1-6-14(21)18(5)11-15(22)20(12-7-8-12)13-9-19(10-13)16(23)24-17(2,3)4/h6,12-13H,1,7-11H2,2-5H3
- InChI Key: IMQQLTHWUWGCMV-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(N(C2CC2)C(CN(C)C(=O)C=C)=O)C1
Computed Properties
- Exact Mass: 337.20015635g/mol
- Monoisotopic Mass: 337.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 512.3±50.0 °C(Predicted)
- pka: -1.24±0.70(Predicted)
tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575096-0.05g |
tert-butyl 3-[N-cyclopropyl-2-(N-methylprop-2-enamido)acetamido]azetidine-1-carboxylate |
2361845-83-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate Related Literature
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate
Comprehensive Analysis of tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate (CAS No. 2361845-83-0)
The compound tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate (CAS No. 2361845-83-0) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its intricate structure, featuring a cyclopropyl group, a tert-butyl ester, and an azetidine ring, makes it a valuable intermediate for drug discovery. Researchers are increasingly focusing on such N-heterocyclic compounds due to their bioactivity and versatility in medicinal chemistry. The presence of both amide and carbamate functionalities further enhances its reactivity, enabling diverse synthetic applications.
In recent years, the demand for azetidine derivatives has surged, driven by their role in developing kinase inhibitors and protease modulators. The tert-butyl protecting group in this compound is particularly noteworthy, as it offers stability during multi-step syntheses—a critical factor for high-yield production. Additionally, the N-methylprop-2-enamido moiety introduces unsaturated bonds, which are pivotal for click chemistry and polymer conjugation. These attributes align with current trends in fragment-based drug design and bioconjugation techniques, topics frequently searched in scientific databases.
From a synthetic perspective, the cyclopropyl ring in this molecule is a hotspot for structure-activity relationship (SAR) studies. Its strained geometry often enhances binding affinity to biological targets, a feature exploited in GPCR-targeted therapies. Moreover, the compound’s carboxylate group facilitates solubility optimization, addressing a common challenge in drug formulation. These properties have sparked discussions in forums and publications about bioisosteric replacements and prodrug strategies, reflecting its relevance in modern pharmacology.
Environmental and regulatory considerations also play a role in its applications. Unlike volatile organic compounds (VOCs), this solid-phase intermediate minimizes workplace hazards, aligning with green chemistry principles. Its stability under ambient conditions makes it suitable for high-throughput screening, a technique widely adopted in AI-driven drug discovery platforms. Such features resonate with industry searches for scalable synthetic routes and automation-compatible reagents.
In conclusion, tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate exemplifies innovation in organic synthesis. Its structural complexity and functional diversity cater to evolving needs in precision medicine and material science, making it a compound of enduring interest for researchers worldwide.
2361845-83-0 (tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate) Related Products
- 81216-14-0(7-bromohept-1-yne)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)



